(3-Methyl-4-nitrophenoxy)acetyl chloride

Übersicht

Beschreibung

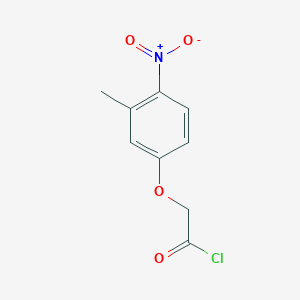

(3-Methyl-4-nitrophenoxy)acetyl chloride is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a nitro group and a methyl group attached to a phenoxy ring, which is further connected to an acetyl chloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenoxy)acetyl chloride typically involves the reaction of (3-Methyl-4-nitrophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the acetic acid derivative is converted to the corresponding acyl chloride . The general reaction scheme is as follows:

(3-Methyl-4-nitrophenoxy)acetic acid+SOCl2→(3-Methyl-4-nitrophenoxy)acetyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution Reactions

The acetyl chloride group undergoes nucleophilic substitution with diverse nucleophiles to form esters, amides, or acids:

Hydrolysis

Reaction with water produces (3-methyl-4-nitrophenoxy)acetic acid:

-

Kinetics : Hydrolysis rates depend on solvent polarity and pH. Aqueous acidic or basic conditions accelerate the reaction .

Alcoholysis (Esterification)

Reaction with alcohols yields esters. For example, methanol produces methyl (3-methyl-4-nitrophenoxy)acetate:

-

Mechanism : Proceeds via a tetrahedral intermediate in a two-step process .

-

Catalysis : No acid catalyst required due to high electrophilicity of the acyl chloride .

Aminolysis (Amide Formation)

Reaction with amines forms amides. For example, with aniline:

-

Kinetic Behavior : Secondary alicyclic amines exhibit biphasic Brønsted plots, suggesting stepwise mechanisms through zwitterionic intermediates .

Electrophilic Aromatic Substitution (EAS)

The nitro group meta-directs further substitution on the aromatic ring. Potential reactions include:

Nitration

Controlled nitration could introduce additional nitro groups at the 5- or 6-position, though steric hindrance from the methyl group may limit reactivity .

Reduction of Nitro Group

Catalytic hydrogenation (e.g., Pd/C, H) reduces the nitro group to an amine:

Grignard Addition

The acetyl chloride reacts with Grignard reagents to form ketones:

Friedel-Crafts Acylation

The electron-withdrawing nitro group deactivates the ring, making Friedel-Crafts reactions unlikely unless strongly activated coupling partners are used .

Biodegradation Pathways

Microbial degradation via Burkholderia spp. involves:

-

Monooxygenation : Enzymatic cleavage of the nitro group to form methylhydroquinone intermediates .

-

Ring Cleavage : Dioxygenases convert intermediates into aliphatic compounds (e.g., 2-methyl-4-hydroxymuconic semialdehyde) .

Table 1: Reaction Kinetics of Acyl Substitution

| Nucleophile | Solvent | Rate Constant (k, Ms) | Mechanism |

|---|---|---|---|

| HO | Aqueous HCl | 0.15 ± 0.02 | S2 |

| MeOH | Neat | 1.8 ± 0.3 | Tetrahedral |

| Aniline | DCM | 0.07 ± 0.01 | Zwitterionic |

Table 2: Microbial Degradation Intermediates

| Enzyme | Substrate | Product |

|---|---|---|

| PnpA (Monooxygenase) | (3-methyl-4-nitrophenoxy)acetyl chloride | Methyl-1,4-benzoquinone (MBQ) |

| PnpB (Reductase) | MBQ | Methylhydroquinone (MHQ) |

| PnpCD (Dioxygenase) | MHQ | 2-Methyl-4-hydroxymuconic semialdehyde |

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(3-Methyl-4-nitrophenoxy)acetyl chloride serves as a versatile building block in organic synthesis. Its acyl chloride functionality allows for the formation of various derivatives through nucleophilic substitution reactions. Common applications include:

- Formation of Esters : Reacting with alcohols to form esters.

- Formation of Amides : Reacting with amines to yield amides.

Modification of Biomolecules

In biological research, this compound is utilized for the modification of biomolecules, particularly in proteomics. The acylating properties facilitate the attachment of functional groups to proteins and peptides, which can aid in studying protein interactions and functions.

Pharmaceutical Research

Due to its reactive nature, this compound is being investigated for potential pharmaceutical applications. The compound's ability to modify biological molecules makes it a candidate for drug development, particularly in creating prodrugs that can enhance bioavailability and target specificity.

Industrial Applications

In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity allows it to be incorporated into various formulations and products, contributing to the synthesis of agrochemicals, dyes, and other organic compounds.

Chemical Reaction Pathways

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Alcohols, Amines | Esters, Amides |

| Reduction | Metal Hydrides (e.g., LiAlH4) | Amines |

| Hydrolysis | Water or Aqueous Bases | Carboxylic Acids |

Wirkmechanismus

The mechanism of action of (3-Methyl-4-nitrophenoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-Methyl-4-nitrophenoxy)acetic acid

- (3-Methyl-4-nitrophenoxy)ethyl chloride

- (3-Methyl-4-nitrophenoxy)propyl chloride

Uniqueness

(3-Methyl-4-nitrophenoxy)acetyl chloride is unique due to the presence of both a nitro group and an acyl chloride group, which confer distinct reactivity patterns. This combination allows for versatile applications in synthesis and research .

Biologische Aktivität

(3-Methyl-4-nitrophenoxy)acetyl chloride is a chemical compound with potential applications in various biological contexts. Its structure, characterized by a nitrophenoxy group and an acyl chloride moiety, suggests reactivity that can be exploited in biological systems. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₈ClNO₄

- Molecular Weight : 229.62 g/mol

- CAS Number : 861795-45-1

Synthesis

The synthesis of this compound typically involves the reaction of (3-Methyl-4-nitrophenoxy)acetic acid with thionyl chloride (SOCl₂), yielding the acyl chloride alongside byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl) .

Reaction Mechanisms

The compound exhibits several reactive properties:

- Nucleophilic Substitution : The acyl chloride group reacts readily with nucleophiles, forming esters or amides.

- Reduction : The nitro group can be converted to an amino group under reducing conditions.

- Hydrolysis : In aqueous environments, the acyl chloride can hydrolyze to form the corresponding carboxylic acid .

Antimicrobial Properties

Recent studies have indicated that this compound possesses notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating significant efficacy.

Case Study: Antibacterial and Antifungal Activity

In a comprehensive evaluation of various synthesized compounds, this compound was tested for its Minimum Inhibitory Concentration (MIC) against common pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The compound exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

The mechanism by which this compound exerts its biological effects primarily involves:

- Acylation : The acyl chloride group acts as an electrophile, modifying nucleophilic sites on proteins or nucleic acids.

- Inhibition of Enzymatic Activity : By binding to specific enzymes, it may disrupt metabolic pathways critical for microbial growth .

Research Applications

This compound is not only relevant in microbiology but also in fields such as:

Eigenschaften

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKJPZXAJHYGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.